KKI 5
Overview
Description
KKI-5 is a serine protease inhibitor that specifically inhibits kallikrein and plasmin. It has shown potential as an anticancer chemotherapeutic agent and may also be used in the treatment of angioedema . The compound has a molecular formula of C35H55N11O9 and a molecular weight of 773.88 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: KKI-5 is synthesized through a peptide synthesis process. The sequence of KKI-5 corresponds to amino acids 386-391 of bovine kininogen-1, which includes the kallikrein proteolytic site . The synthesis involves the stepwise addition of amino acids to form the peptide chain, followed by acetylation and amidation to obtain the final product.
Industrial Production Methods: Industrial production of KKI-5 involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. After the peptide chain is assembled, it is cleaved from the resin and purified .
Chemical Reactions Analysis
Types of Reactions: KKI-5 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) are commonly used for coupling amino acids.
Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the solid support.
Major Products: The major product formed from these reactions is the KKI-5 peptide itself, with the sequence Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2 .
Scientific Research Applications
KKI-5 has a wide range of scientific research applications:
Chemistry: Used as a tool to study serine protease inhibition and enzyme kinetics.
Biology: Investigated for its role in modulating cellular processes involving kallikrein and plasmin.
Medicine: Explored for its potential in cancer therapy, particularly in inhibiting breast cancer cell invasion.
Industry: Utilized in the development of therapeutic agents targeting protease-related diseases.
Mechanism of Action
KKI-5 exerts its effects by specifically inhibiting tissue kallikrein and plasmin. It binds to the active site of these enzymes, preventing their proteolytic activity. This inhibition can attenuate processes such as cancer cell invasion by altering membrane potential and increasing intracellular calcium levels .
Comparison with Similar Compounds
Aprotinin: Another serine protease inhibitor that inhibits trypsin, chymotrypsin, and plasmin.
Ecallantide: A kallikrein inhibitor used in the treatment of hereditary angioedema.
Camostat: A serine protease inhibitor that targets trypsin and other proteases.
Uniqueness of KKI-5: KKI-5 is unique in its specific inhibition of tissue kallikrein and plasmin, making it particularly valuable in research focused on these enzymes. Its ability to attenuate breast cancer cell invasion further distinguishes it from other serine protease inhibitors .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H55N11O9/c1-19(2)28(34(55)41-22(29(37)50)13-14-27(36)49)45-32(53)25(18-47)44-30(51)23(11-7-15-40-35(38)39)42-31(52)24(17-21-9-5-4-6-10-21)43-33(54)26-12-8-16-46(26)20(3)48/h4-6,9-10,19,22-26,28,47H,7-8,11-18H2,1-3H3,(H2,36,49)(H2,37,50)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H4,38,39,40)/t22-,23-,24-,25-,26-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZYLOMMGMLDHT-BIVGDOEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H55N11O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914102 | |
Record name | 2-{[13-(1-Acetylpyrrolidin-2-yl)-11-benzyl-8-(3-carbamimidamidopropyl)-1,4,7,10,13-pentahydroxy-5-(hydroxymethyl)-2-(propan-2-yl)-3,6,9,12-tetraazatrideca-3,6,9,12-tetraen-1-ylidene]amino}pentanediimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
773.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97145-43-2 | |
Record name | KKI 5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097145432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[13-(1-Acetylpyrrolidin-2-yl)-11-benzyl-8-(3-carbamimidamidopropyl)-1,4,7,10,13-pentahydroxy-5-(hydroxymethyl)-2-(propan-2-yl)-3,6,9,12-tetraazatrideca-3,6,9,12-tetraen-1-ylidene]amino}pentanediimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.